molecular formula C18H17N7O B10934357 N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10934357
M. Wt: 347.4 g/mol
InChI Key: KADBGHHTLIPEAS-UHFFFAOYSA-N
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Description

N~7~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound featuring a pyrazole and triazolopyrimidine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a substituted aniline with chloroacetyl chloride in the presence of a base like triethylamine, followed by cyclization and further functionalization steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N~7~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N~7~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N7-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby affecting various cellular pathways involved in disease progression .

Properties

Molecular Formula

C18H17N7O

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-(5-methylpyrazol-1-yl)ethyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C18H17N7O/c1-13-7-8-21-24(13)10-9-19-17(26)16-11-15(14-5-3-2-4-6-14)23-18-20-12-22-25(16)18/h2-8,11-12H,9-10H2,1H3,(H,19,26)

InChI Key

KADBGHHTLIPEAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

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